molecular formula C11H17NO B13191660 5-Cyclohexyl-3-ethyl-1,2-oxazole

5-Cyclohexyl-3-ethyl-1,2-oxazole

Cat. No.: B13191660
M. Wt: 179.26 g/mol
InChI Key: AVQBXRVJZAXRIZ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-ethyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-ethyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins . This reaction is often catalyzed by metal catalysts such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce toxicity and environmental impact .

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-ethyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized oxazoles .

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Cyclohexyl-3-ethyl-1,2-oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5-cyclohexyl-3-ethyl-1,2-oxazole

InChI

InChI=1S/C11H17NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3

InChI Key

AVQBXRVJZAXRIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C2CCCCC2

Origin of Product

United States

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